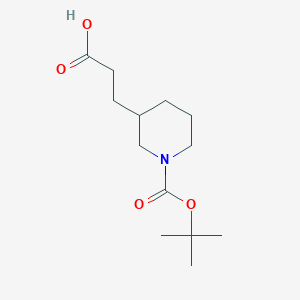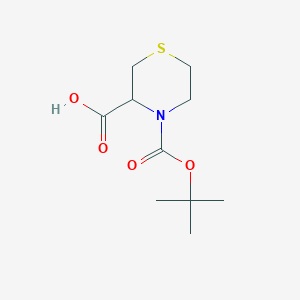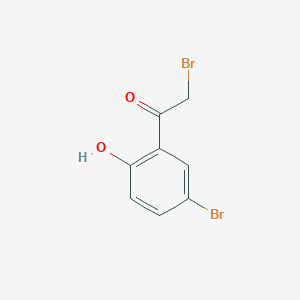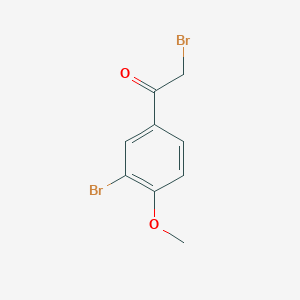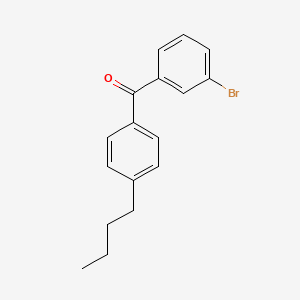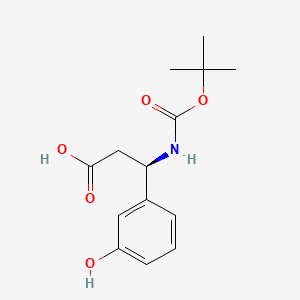
Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid
Vue d'ensemble
Description
Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a Boc-protected amino acid derivative. Boc, or tert-butyloxycarbonyl, is a common protecting group used in peptide synthesis to protect the amino group. The compound mentioned is not directly synthesized in the provided papers, but the methods described could potentially be adapted for its synthesis. The presence of a 3-hydroxy-phenyl group suggests that it could be of interest in the synthesis of complex molecules, possibly including pharmaceuticals.
Synthesis Analysis
The synthesis of related Boc-protected amino acids is described in the papers. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involves a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another paper describes the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which includes esterification, Collins oxidation, and oxidation with sodium chlorite . These methods could be relevant for the synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid by adapting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid would include a Boc-protected amino group, a phenyl ring with a hydroxyl substituent at the 3-position, and a propionic acid side chain. The stereochemistry at the chiral center is specified as (R), which is important for the biological activity of the molecule. The papers do not directly analyze this molecule but discuss related compounds, such as optically pure N-Boc-protected fluoroprolines, which are synthesized from hydroxyproline .
Chemical Reactions Analysis
The Boc group is typically used in peptide synthesis because it can be removed under acidic conditions without affecting other functional groups like the hydroxyl or carboxyl groups. The papers provided do not discuss the chemical reactions of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid specifically, but they do mention the synthesis of other Boc-protected amino acids and their subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid would include its solubility, melting point, and optical activity due to the chiral center. The Boc group increases the steric bulk and affects the compound's reactivity and solubility. The papers do not provide specific data on this compound but describe the synthesis and properties of similar Boc-protected amino acids .
Relevant Case Studies
While the provided papers do not include case studies on Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, they do offer insights into the synthesis of related compounds. For example, the efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine demonstrates the potential for creating complex Boc-protected amino acids with specific functional groups . These studies could serve as a foundation for future research involving the compound of interest.
Applications De Recherche Scientifique
Field
This research is conducted in the field of Biochemistry .
Application
Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes .
Method
The widely used method is to transcribe the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then produce hydroxyamino acids .
Results
The high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis . Hydroxylase conspicuously increases the variety of amino acid derivatives .
Use of Hydroxyaspartic Acid in Drug Synthesis
Field
This application falls under the field of Pharmaceutical Sciences .
Application
Hydroxyaspartic acid (HO-Asp) is used for synthesizing drugs and antibiotics . This amino acid is of great biological importance and has the potential to serve as a multifunctional building block in organic synthesis .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
3-hydroxyaspartic acid and its derivatives exist in free form and peptide components in various microorganisms and fungi .
Suzuki Coupling Reaction
Field
This application is in the field of Organic Chemistry .
Application
Boronic acids, including phenylboronic acid, are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
Method
In the Suzuki coupling, boronic acids are coupled with aryl halides or vinyl halides in the presence of a palladium catalyst and a base .
Results
The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of organic compounds .
Saccharide Recognition
Field
This research is conducted in the field of Supramolecular Chemistry .
Application
Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .
Method
This property is used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
Results
The use of boronic acids in saccharide recognition has opened up new possibilities in the detection and selective transport of saccharides .
Chan–Lam Coupling
Field
This application is in the field of Organic Chemistry .
Application
Boronic acids are used in the Chan–Lam coupling, a cross-coupling reaction between an aryl or vinyl boronic acid and a N–H or O–H containing compound .
Method
The reaction is performed in the presence of a copper catalyst and an oxidant .
Results
The Chan–Lam coupling is a versatile method for the formation of carbon-nitrogen and carbon-oxygen bonds, allowing for the synthesis of a wide range of organic compounds .
Inhibitors for Proteases
Field
This research is conducted in the field of Biochemistry .
Application
Boronic acids are known to bind to active site serines and are part of inhibitors for proteases like porcine pancreatic lipase, subtilisin, and the protease Kex2 .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
Boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .
Safety And Hazards
Propriétés
IUPAC Name |
(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375902 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid | |
CAS RN |
500788-89-6 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



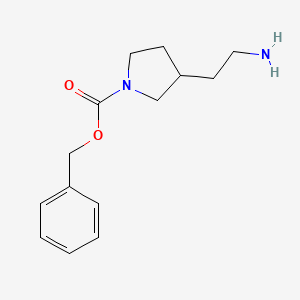
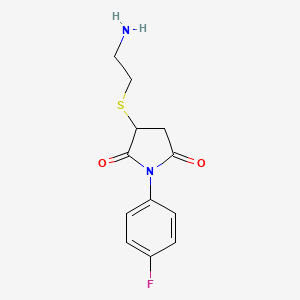
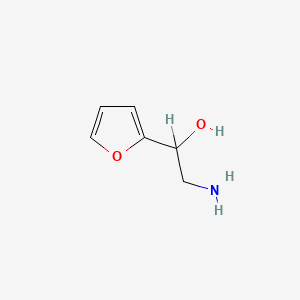
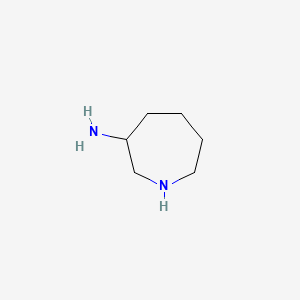
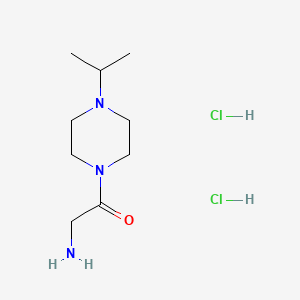
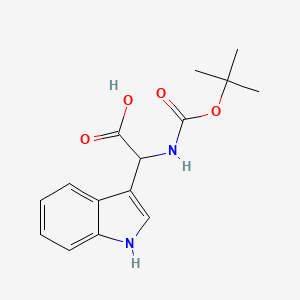
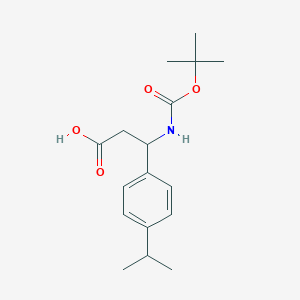
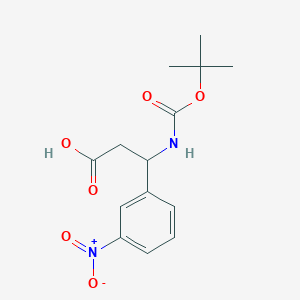
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
